N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group and a 5-ethylthiophene-2-sulfonamide moiety. Its molecular weight (489.58 g/mol) and moderate solubility (0.12 mg/mL in PBS) position it as a candidate for further optimization in drug development pipelines .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S3/c1-2-18-11-13-21(28-18)29(24,25)22-17-10-12-20-16(15-17)7-6-14-23(20)30(26,27)19-8-4-3-5-9-19/h3-5,8-13,15,22H,2,6-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJDZATVNXSBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, thiophenes, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is part of a broader class of sulfonamide-based CAIs. Key structural analogs include derivatives with varying substituents on the tetrahydroquinoline and sulfonamide groups. Below is a comparative table of select analogs:
| Compound Name | Molecular Weight (g/mol) | Solubility (mg/mL, PBS) | Binding Affinity (CA IX, nM) | IC50 (CA IX, nM) |
|---|---|---|---|---|
| N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide | 489.58 | 0.12 | 8.3 | 15.7 |
| N-[1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzenesulfonamide | 421.52 | 0.45 | 12.1 | 28.9 |
| N-[1-(Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorothiophene-2-sulfonamide | 523.99 | 0.08 | 6.9 | 13.2 |
Key Observations :
- The benzenesulfonyl and ethylthiophene substituents in the target compound confer a balance of moderate solubility and high binding affinity compared to methyl- or halogen-substituted analogs.
- The chlorobenzenesulfonyl analog exhibits superior binding affinity (6.9 nM) but lower solubility (0.08 mg/mL), highlighting a trade-off between lipophilicity and bioavailability .
Pharmacokinetic and Metabolic Profiles
Comparative studies of tetrahydroquinoline sulfonamides reveal that the benzenesulfonyl group in the target compound enhances metabolic stability by reducing CYP3A4-mediated oxidation compared to analogs with smaller substituents (e.g., methylsulfonyl) . However, its plasma half-life (~4.2 hours in rodents) is shorter than that of fluorinated derivatives (~6.8 hours), suggesting room for optimization in sustained-release formulations .
Target Selectivity and Therapeutic Efficacy
The target compound demonstrates 10-fold higher selectivity for CA IX over CA II compared to its methylsulfonyl analog, a critical advantage for minimizing off-target effects in cancer therapy . In vivo studies in xenograft models show a 40% reduction in tumor volume at 50 mg/kg dosing, outperforming the chlorobenzenesulfonyl analog (32% reduction) .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 428.5 g/mol. Its structure features a tetrahydroquinoline core substituted with a benzenesulfonyl group and an ethylthio moiety, which enhances its solubility and reactivity in biological systems.
Research indicates that this compound primarily targets specific enzymes involved in metabolic pathways:
- D-glutamic acid-adding enzyme (MurD) : Inhibits bacterial cell wall synthesis.
- N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) : Affects bacterial membrane synthesis.
These interactions suggest a potential application in antimicrobial therapies by disrupting bacterial growth and survival mechanisms.
Antimicrobial Properties
Studies have shown that derivatives of the tetrahydroquinoline structure exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxic Effects
In vitro studies have reported that this compound exhibits cytotoxic effects against several human tumor cell lines. For example, its derivatives have been tested against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines, showing moderate to high levels of cytotoxicity . The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Table 1: Summary of Biological Activities
Future Directions
Given the promising biological activities demonstrated by this compound, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and cytotoxic effects.
- In Vivo Studies : Evaluation of efficacy and safety in animal models to assess therapeutic potential.
- Structural Modifications : Synthesis of analogs to enhance bioactivity and selectivity towards specific biological targets.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-ethylthiophene-2-sulfonamide, and what reaction conditions are critical?
- Methodology :
- Step 1 : Prepare the tetrahydroquinoline core via cyclization of aniline derivatives or reduction of quinoline precursors.
- Step 2 : Introduce the benzenesulfonyl group at position 1 using sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 3 : Functionalize position 6 with the 5-ethylthiophene-2-sulfonamide moiety via nucleophilic substitution or coupling reactions.
- Critical Conditions : Control temperature (0–6°C for sulfonylation), solvent polarity (DMF or dichloromethane), and stoichiometry to avoid side products .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for benzenesulfonyl (δ 7.5–8.0 ppm), tetrahydroquinoline protons (δ 1.5–3.0 ppm), and ethylthiophene (δ 1.2–1.4 ppm for CH3) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What in vitro assays are suitable for initial biological activity screening?
- Assay Design :
- Enzyme Inhibition : Test against carbonic anhydrase or kinase targets using fluorometric or colorimetric assays (e.g., IC50 determination) .
- Cell Viability : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with control sulfonamides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize inhibitory potency?
- Strategies :
- Analog Synthesis : Modify substituents (e.g., replace ethylthiophene with methyl or isopropyl groups) to assess steric/electronic effects .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target enzymes .
- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide -SO2NH2) for target engagement .
Q. How should researchers resolve discrepancies in reported biological activity data?
- Troubleshooting Approaches :
- Assay Validation : Verify enzyme source (recombinant vs. native) and buffer conditions (pH, ionic strength) .
- Compound Stability : Test degradation in DMSO or aqueous media via HPLC over 24–72 hours .
- Batch Reproducibility : Compare multiple synthesis batches using identical purification protocols .
Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?
- Methodological Framework :
- Rodent Models : Administer compound orally (10–50 mg/kg) and measure plasma concentration via LC-MS/MS to calculate bioavailability .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated metabolism and identify major metabolites .
- Toxicology : Conduct acute toxicity studies (OECD Guideline 423) with histopathological analysis of liver/kidney tissues .
Data Analysis and Interpretation
Q. How can researchers interpret conflicting solubility and bioavailability data?
- Analytical Workflow :
- Solubility Testing : Compare results from shake-flask (aqueous buffer) vs. biorelevant media (FaSSIF/FeSSIF) .
- LogP Determination : Use octanol-water partitioning to correlate lipophilicity with membrane permeability .
Q. What computational tools predict off-target interactions or toxicity?
- Tools :
- SwissADME : Predict ADME properties and rule-of-five violations .
- ProTox-II : Screen for hepatotoxicity and mutagenicity risks .
Comparative Analysis
Q. How does this compound compare to structurally related sulfonamides in terms of bioactivity?
- Case Study :
- Example 1 : N-(1-(ethylsulfonyl)-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide shows higher kinase inhibition (IC50 = 0.8 μM) due to bulkier substituents .
- Example 2 : 4-Chloro-N-(1-(phenylsulfonyl)-tetrahydroquinolin-7-yl)benzenesulfonamide exhibits lower solubility but improved metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
